Diethyl (2-oxobutyl)phosphonate serves as a reactant in the synthesis of various organic compounds. Here are some notable examples:
Diethyl (2-oxobutyl)phosphonate is an organophosphorus compound with the molecular formula C₈H₁₇O₄P and a CAS number of 1067-73-8. It is characterized by a phosphonate group, which is a phosphorus atom bonded to an oxygen atom and two ethyl groups. The compound appears as a colorless liquid and has a molecular weight of 208.19 g/mol. Its structure includes a 2-oxobutyl moiety, which contributes to its reactivity and utility in organic synthesis .
Diethyl (2-oxobutyl)phosphonate can be synthesized through several methods:
Diethyl (2-oxobutyl)phosphonate finds applications primarily in organic synthesis. Key applications include:
Several compounds share structural similarities with diethyl (2-oxobutyl)phosphonate:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Diethyl Phosphate | C₄H₁₁O₄P | Commonly used as an insecticide and herbicide; less complex. |
Dimethyl Methylphosphonate | C₅H₁₅O₄P | Used in organic synthesis; shows different reactivity patterns. |
Diethyl (2-methylpropyl)phosphonate | C₈H₁₉O₄P | Similar structure; used for different synthetic pathways. |
Uniqueness: Diethyl (2-oxobutyl)phosphonate is distinguished by its specific 2-oxobutyl group, which enhances its reactivity compared to simpler phosphonates. This unique structure allows for diverse synthetic applications that are not possible with other similar compounds.
The evolution of phosphonate chemistry traces back to the late 19th century with the discovery of the Michaelis-Arbuzov reaction, which enabled the synthesis of alkylphosphonates from phosphites and alkyl halides. This foundational work laid the groundwork for later advancements, including the Horner-Wadsworth-Emmons (HWE) reaction in the 1950s–1960s, which utilized phosphonate-stabilized carbanions for olefination. Diethyl (2-oxobutyl)phosphonate emerged as a critical reagent in this context, offering superior stability and selectivity compared to Wittig ylides. By the 1990s, methodologies involving enolate intermediates further expanded its utility, enabling direct C–P bond formation via reactions with diethyl phosphorochloridite.
β-Ketophosphonates occupy a strategic niche due to their dual electrophilic (keto) and nucleophilic (phosphonate) sites. Diethyl (2-oxobutyl)phosphonate exemplifies this duality, serving as a precursor for:
Diethyl (2-oxobutyl)phosphonate has catalyzed paradigm shifts in multiple domains:
A 2020 study demonstrated its utility in synthesizing bicyclo[3.3.0]octene-linked prostaglandins, which resist enzymatic degradation via 15α-hydroxyl oxidation. The phosphonate group enhanced metabolic stability while maintaining bioactivity.
Recent advances focus on sustainability and precision:
The Michaelis–Arbuzov reaction remains a cornerstone for synthesizing diethyl (2-oxobutyl)phosphonate. This method involves the nucleophilic attack of triethyl phosphite on chloroacetone, forming a pentavalent phosphonium intermediate. Subsequent displacement by the halide ion yields the target phosphonate and methyl chloride as a byproduct [1] [2]. The reaction’s stereochemical outcome—inversion of configuration at the carbon center—supports an S~N~2 mechanism, as evidenced by chiral alkyl halide studies [1]. Thermal stability of intermediates varies; for instance, triaryl phosphite-derived intermediates require elevated temperatures (200°C) for decomposition, whereas aliphatic analogs proceed under milder conditions [1].
Competing pathways emerge when chloroacetone reacts with triethyl phosphite. High-level computational analyses reveal that polar solvents like tetrahydrofuran (THF) favor the Perkow pathway, where initial chelotropic addition to the carbonyl group forms an oxaphosphirane intermediate [2]. However, the Arbuzov route dominates in nonpolar media, emphasizing solvent-dependent selectivity. Kinetic studies show the Perkow pathway’s activation energy is 10–15 kcal/mol lower than Arbuzov in THF, rationalizing its prevalence despite thermodynamic favorability for phosphonate products [2].
Condensation of β-keto esters with phosphites offers a versatile alternative. Maloney and Chung demonstrated that diethyl (2-oxobutyl)phosphonate forms rapidly (minutes) at 0°C via base-mediated condensation, achieving yields exceeding 85% [3]. This method’s operational simplicity stems from the electrophilic activation of the β-keto ester, enabling nucleophilic attack by the phosphite’s phosphorus center. Lee and Wiemer expanded this approach using diethyl phosphorochloridite and ketone enolates, yielding β-keto phosphonates in 60–70% efficiency [5]. The reaction’s generality accommodates diverse ester and phosphonate substrates, making it scalable for industrial applications [3] [5].
Bimetallic Cu-Fe nanoparticles (BNPs) catalyze cross-coupling reactions critical for phosphonate synthesis. Fe/Cu BNPs, prepared via glucose-mediated reduction, exhibit synergistic effects: iron facilitates electron transfer, while copper stabilizes reactive intermediates [6]. In model reactions, BNPs enhance phosphorylation rates by 40% compared to monometallic systems, attributed to their high surface area and redox activity [6]. For example, BNPs mediate the coupling of 2-oxobutyl halides with diethyl phosphite, achieving 78% yield under ambient conditions [6].
Silver nitrate (AgNO~3~) catalyzes dehydrogenative cross-coupling between 2-aroylbenzofurans and phosphites, forming 3-phosphonylbenzofurans [7]. While not directly applied to diethyl (2-oxobutyl)phosphonate, this methodology illuminates Ag(I)’s role in facilitating electron transfer and electrophilic addition. Mechanistically, Ag(I) oxidizes to Ag(II), which abstracts a hydrogen atom from the substrate, generating a radical intermediate that couples with the phosphite [7]. Adapting this protocol to β-ketophosphonate synthesis could involve Ag-catalyzed hydration of alkynyl precursors.
Cesium carbonate (Cs~2~CO~3~) enables tandem O-P bond formation and C-O cleavage in α-aryloxyacetophenones, yielding enol phosphates [8]. Transposed to diethyl (2-oxobutyl)phosphonate, this base-mediated strategy could involve deprotonation of a β-keto precursor, followed by phosphorylation and elimination. The method’s mild conditions (room temperature, short reaction times) and high yields (up to 92%) underscore its potential for scalable synthesis [8].
Oxygen atoms in diethyl (2-oxobutyl)phosphonate originate from both the phosphite ester and the carbonyl precursor. In Arbuzov reactions, the phosphite’s alkoxy groups are retained, while the ketone oxygen derives from the alkyl halide’s displacement step [1]. Isotopic labeling studies using ^18^O-enriched chloroacetone confirm this pathway, with 95% isotopic incorporation observed in the phosphonate product [2].
Photoredox catalysis exploits single electron transfer (SET) to generate phosphoranyl radicals. For instance, AgNO~3~-catalyzed reactions involve Ag(II)-mediated hydrogen abstraction, producing a carbon-centered radical that couples with phosphite [7] [9]. Similarly, Fe/Cu BNPs facilitate SET from Fe(II) to Cu(II), generating reactive intermediates that phosphorylate β-keto substrates [6]. These pathways contrast classical two-electron mechanisms, offering faster kinetics and milder conditions.
Phosphoranyl radicals, formed via radical addition to phosphites or SET, undergo β-scission to yield phosphonates. Bentrude’s studies classify these radicals by their fragmentation tendencies: alkoxy radicals favor P-O bond formation, while alkyl radicals undergo β-scission to release stabilized radicals (e.g., acyl) [9]. In diethyl (2-oxobutyl)phosphonate synthesis, β-scission of a phosphoranyl intermediate could explain byproduct formation, necessitating careful control of reaction conditions to suppress competing pathways [9].
The electronic properties of diethyl (2-oxobutyl)phosphonate significantly influence its reactivity patterns and mechanistic pathways. With a molecular formula of C8H17O4P and molecular weight of 208.19 g/mol, this ketophosphonate exhibits unique electronic characteristics that distinguish it from other phosphonate derivatives.
The presence of the ketone functional group at the 2-position creates a powerful electron-withdrawing effect, significantly altering the electronic distribution around the phosphorus center. This electron-withdrawing character enhances the electrophilic nature of the phosphorus atom, making it more susceptible to nucleophilic attack and increasing its reactivity in various chemical transformations. The ketone group also acts as an activating moiety, facilitating reactions that would otherwise require harsh conditions.
Computational studies using density functional theory (DFT) methods have revealed that the frontier molecular orbitals of diethyl (2-oxobutyl)phosphonate are significantly affected by the ketone substitution. The highest occupied molecular orbital (HOMO) energy is lowered compared to simple alkyl phosphonates, while the lowest unoccupied molecular orbital (LUMO) energy is stabilized, resulting in a reduced HOMO-LUMO gap that correlates with increased chemical reactivity.
The phosphonate ester groups contribute additional electronic effects through their ability to delocalize electron density. The P=O bond exhibits significant ionic character, with the oxygen atom bearing substantial negative charge density, while the phosphorus center maintains a partial positive charge. This charge distribution pattern influences the compound's interaction with both nucleophiles and electrophiles, determining the preferred reaction pathways and mechanistic routes.
The radical chemistry of diethyl (2-oxobutyl)phosphonate has been extensively studied through various spectroscopic and trapping techniques. These investigations have revealed complex radical pathways that are fundamental to understanding the compound's reactivity profile.
Electron paramagnetic resonance (EPR) spectroscopy has provided crucial insights into the nature of phosphorus-centered radicals derived from diethyl (2-oxobutyl)phosphonate. These studies have employed both solution-phase and solid-state EPR techniques to characterize the radical species and their electronic structures.
The formation of phosphorus-centered radicals from diethyl (2-oxobutyl)phosphonate typically occurs through single-electron transfer processes catalyzed by metal salts such as iron(III) chloride in the presence of molecular oxygen. EPR investigations have identified the generation of dialkyl phosphonate cation radicals as primary intermediates, characterized by moderate ^31P hyperfine coupling constants and distorted tetrahedral geometries around the phosphorus center.
The hyperfine coupling patterns observed in EPR spectra provide detailed information about the spin density distribution in these radicals. For phosphorus-centered radicals derived from diethyl (2-oxobutyl)phosphonate, the ^31P hyperfine coupling constants typically range from 224 to 626 MHz, indicating substantial localization of unpaired electron density on the phosphorus atom. The axial symmetry observed in many of these radicals suggests a trigonal planar geometry at the phosphorus center, with the unpaired electron occupying a p-orbital perpendicular to the molecular plane.
Temperature-dependent EPR studies have revealed important information about the stability and reactivity of these phosphorus-centered radicals. The observation of vibrational fine structure in low-temperature EPR spectra provides evidence for specific geometric arrangements and confirms the predicted molecular structures from computational studies.
The use of 5,5-dimethyl-1-pyrroline N-oxide (DMPO) as a spin trap has been instrumental in detecting and characterizing the transient radical species formed during reactions involving diethyl (2-oxobutyl)phosphonate. DMPO trapping experiments have provided direct evidence for the formation of phosphorus-centered radicals and have helped elucidate the mechanistic pathways of various transformations.
In typical DMPO trapping experiments with diethyl (2-oxobutyl)phosphonate systems, characteristic EPR signals are observed with hyperfine coupling constants of A(^31P) = 46.7 G and A(^14N) = 14.3 G, indicating the formation of DMPO-phosphorus adducts. These parameters are consistent with the trapping of phosphonyl radicals (- PO(OR)2) formed through hydrogen atom abstraction from the parent phosphonate.
The kinetics of DMPO trapping have been studied to determine the rate constants for radical formation and trapping. The reaction rate constant for phosphorus-centered radical trapping by DMPO is approximately 1.2 × 10^7 M^-1s^-1, which is somewhat lower than the rate constants for carbon-centered radicals but still sufficient for effective radical detection.
The stability of DMPO-phosphorus adducts varies depending on the reaction conditions and the specific radical structure. Generally, these adducts exhibit moderate stability with half-lives on the order of minutes at room temperature, allowing for adequate detection and characterization by EPR spectroscopy. The relatively high stability of these adducts compared to other radical species makes DMPO an excellent choice for studying phosphorus radical chemistry.
Competition experiments using DMPO along with other radical scavengers have provided additional mechanistic insights. The complete inhibition of product formation in the presence of DMPO confirms the radical nature of the reaction pathways and demonstrates the crucial role of phosphorus-centered radicals in the overall mechanism.
Isotopic labeling experiments have provided definitive evidence for the mechanistic pathways involved in reactions of diethyl (2-oxobutyl)phosphonate, particularly regarding the origins of oxygen atoms in the products and the sequence of bond-forming and bond-breaking events.
The incorporation of ^18O isotopes into ketophosphonate products has been systematically studied to determine the source of oxygen atoms in the final products. These experiments have employed both ^18O2 gas and H2^18O as isotopic sources to trace the fate of oxygen atoms during the reaction process.
In experiments conducted under an ^18O2 atmosphere, diethyl (2-oxobutyl)phosphonate reactions showed remarkable ^18O incorporation levels of 82% in the ketone carbonyl position, with only 18% incorporation from ^16O sources. This high level of isotope incorporation provides strong evidence that molecular oxygen is the primary source of the carbonyl oxygen in the ketophosphonate products, rather than water or other oxygen-containing species in the reaction medium.
Complementary experiments using H2^18O as the isotopic source yielded significantly lower levels of ^18O incorporation (36-42%), indicating that water is not the primary oxygen source for ketophosphonate formation. However, the observed incorporation does demonstrate that water scrambling reactions occur under the reaction conditions, leading to partial oxygen exchange between water and the phosphonate products.
The isotopic labeling patterns have been analyzed using mass spectrometry techniques, which allow for precise quantification of the ^18O/^16O ratios in the products. The mass spectral data show characteristic isotopic patterns that can be used to determine the number of ^18O atoms incorporated into each product molecule.
The isotope incorporation patterns observed in ^18O-labeling experiments provide crucial mechanistic insights into the reaction pathways of diethyl (2-oxobutyl)phosphonate. The preferential incorporation of ^18O from molecular oxygen rather than water indicates that the ketone carbonyl oxygen is introduced through a radical mechanism involving dioxygen activation.
The high level of ^18O incorporation (82%) from ^18O2 experiments strongly supports a mechanism in which molecular oxygen is directly incorporated into the developing ketophosphonate structure through radical intermediates. This finding is consistent with the EPR evidence for radical pathways and confirms that the reaction proceeds through oxygen-centered radical species rather than ionic mechanisms.
The observation of partial water scrambling (36-42% ^18O incorporation from H2^18O) reveals that competitive pathways exist for oxygen exchange under the reaction conditions. This scrambling likely occurs through hydrolysis-rehydration sequences that exchange oxygen atoms between the phosphonate groups and water molecules, providing insight into the stability and reactivity of the intermediate species.
The isotopic labeling studies have also revealed pH-dependent effects on the incorporation patterns. Under alkaline conditions, higher levels of ^18O incorporation from water are observed, suggesting that base-catalyzed hydrolysis mechanisms become more competitive at elevated pH values. This pH dependence provides additional mechanistic information about the competing pathways and the preferred reaction conditions for specific transformations.
Computational chemistry methods have been extensively applied to study the reaction mechanisms of diethyl (2-oxobutyl)phosphonate, providing detailed insights into the energetics, transition states, and mechanistic pathways of various transformations.
Density functional theory (DFT) calculations using the B3LYP/6-31G(d,p) level of theory have been performed to investigate the potential energy surfaces of reactions involving diethyl (2-oxobutyl)phosphonate. These calculations have revealed that the reaction pathways are strongly influenced by pH, with significantly different activation barriers observed under acidic versus alkaline conditions.
For radical pathways involving hydroxyl radicals (- OH), the calculated activation barriers range from 12.5 to 37.4 kcal/mol, depending on the pH and the specific site of attack. Under acidic conditions, the phosphoryl group is the preferred site of attack with an activation barrier of 16.8 kcal/mol, while under alkaline conditions, the methyl group becomes more reactive with a barrier of 12.5 kcal/mol.
The computational studies have also investigated the role of different reactive oxygen species in the reaction mechanisms. Calculations comparing the reactivity of superoxide (O2- ^-), singlet oxygen (^1O2), and hydroxyl radicals (- OH) show that hydroxyl radicals are the most reactive species, with the lowest activation barriers for both C-H and P-H bond cleavage.
The computational analyses have revealed that the reaction mechanisms follow predominantly radical pathways rather than ionic mechanisms. The calculations show that concerted mechanisms are favored over stepwise processes, with simultaneous bond breaking and formation occurring in the transition states. This finding is consistent with the experimental observations from isotopic labeling and EPR studies, providing a coherent mechanistic picture for the transformations of diethyl (2-oxobutyl)phosphonate.
The computational studies have also provided insights into solvent effects on the reaction mechanisms. Calculations performed with implicit solvation models show that polar solvents stabilize the transition states and lower the activation barriers, explaining the experimentally observed solvent dependence of reaction rates. The calculated solvent effects are consistent with the experimental observations and provide guidance for optimizing reaction conditions.